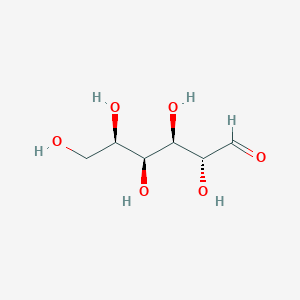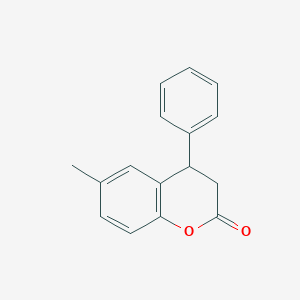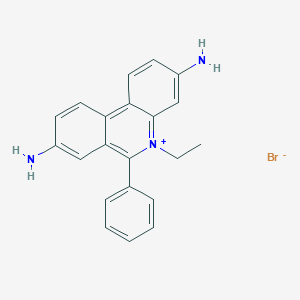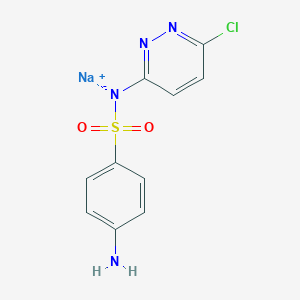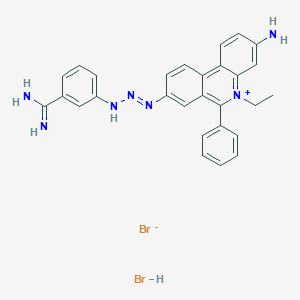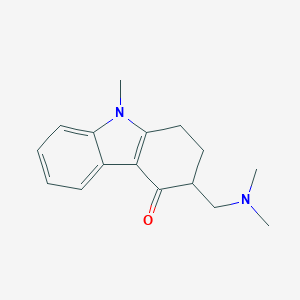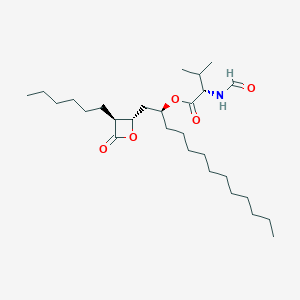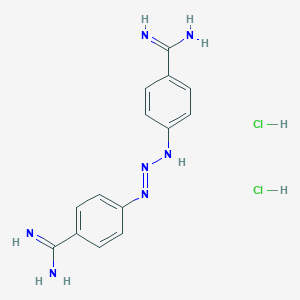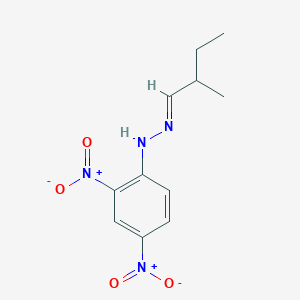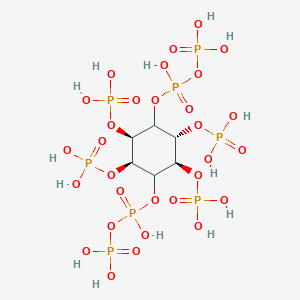
Bis(1,4)-diphosphoinositol tetrakisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,4)-diphosphoinositol tetrakisphosphate (InsP8) is a molecule that has been recently discovered to have significant biological importance. It is a member of the inositol pyrophosphate family, which plays a crucial role in cellular signaling and regulation. InsP8 has been found to have a wide range of functions in different biological systems, including plants, animals, and bacteria.
Wissenschaftliche Forschungsanwendungen
ATP Synthase Activity
Bis(1,4)-diphosphoinositol tetrakisphosphate (bis-PP-IP4) is involved in ATP synthase activity. It has been identified as a high-energy phosphate donor, transferring phosphate from PP-IP5 to ADP to form ATP, indicating its significant role in energy transfer processes in cells (Voglmaier et al., 1996).
Role in Cellular Signaling
Bis-PP-IP4 plays a significant role in cellular signaling. It is involved in the metabolism regulated by β2-adrenergic receptors through a cAMP-mediated, A-kinase-independent mechanism in smooth muscle cells. This specificity in signaling underscores its importance in cellular communication and regulation (Safrany & Shears, 1998).
Homologous DNA Recombination
Bis-PP-IP4 has been implicated in mediating homologous DNA recombination in yeast, S. cerevisiae. This function is linked to the activity of inositol hexakisphosphate kinases and represents a crucial aspect of its involvement in genetic stability and cellular responses to DNA damage (Luo et al., 2002).
Synthesis and Structural Characterization
The synthesis and structural characterization of bis-PP-IP4 have been an area of interest due to its complex phosphate group array. Innovative synthetic methods have been developed to overcome challenges in its synthesis and purification, enhancing the understanding of its structure and function (Capolicchio et al., 2014).
Regulation of Endocytic Trafficking
Bis-PP-IP4 is a regulator of endocytic trafficking. Its deficiency in yeast mutants leads to abnormalities in endocytic pathways, highlighting its role in membrane trafficking processes (Saiardi et al., 2002).
Eigenschaften
CAS-Nummer |
148077-19-4 |
|---|---|
Produktname |
Bis(1,4)-diphosphoinositol tetrakisphosphate |
Molekularformel |
C6H20O30P8 |
Molekulargewicht |
820 g/mol |
IUPAC-Name |
[(2R,3R,5R,6S)-4-[hydroxy(phosphonooxy)phosphoryl]oxy-2,3,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)6(34-44(27,28)36-42(22,23)24)4(32-40(16,17)18)3(31-39(13,14)15)5(1)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2-,3-,4+,5?,6?/m1/s1 |
InChI-Schlüssel |
JPRSGEHICBPFDB-MBEOBJKWSA-N |
Isomerische SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Synonyme |
BDPITP bis(1,4)-diphosphoinositol tetrakisphosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



